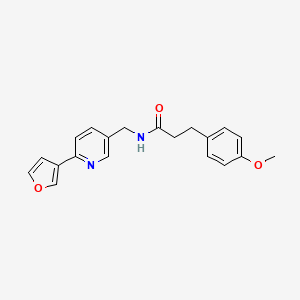

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-24-18-6-2-15(3-7-18)5-9-20(23)22-13-16-4-8-19(21-12-16)17-10-11-25-14-17/h2-4,6-8,10-12,14H,5,9,13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJJYKSIEWXFLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the furan-pyridine intermediate: This step involves the reaction of furan-3-carbaldehyde with 3-pyridylmethylamine under acidic conditions to form the furan-pyridine intermediate.

Coupling with 4-methoxyphenylpropanoyl chloride: The intermediate is then reacted with 4-methoxyphenylpropanoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

- C-Region Modifications : The target compound’s furan substituent contrasts with trifluoromethyl, alkoxy, or sulfonamido groups in analogs. Trifluoromethyl groups enhance lipophilicity and receptor binding , while furan may offer π-π stacking interactions.

Physical and Spectral Properties

- Melting Points : Analogs with bulky substituents (e.g., cyclopentyl, isopentyloxy) exhibit higher melting points (92–139°C) due to crystalline packing . The target compound’s furan and methoxyphenyl groups may result in a lower melting point, akin to liquid analogs in (e.g., Compound 16d: viscous liquid) .

- Spectral Data : The pyridin-3-ylmethyl group in the target compound would show characteristic NMR signals at δ 4.46–4.50 ppm (CH₂), similar to Compound 1 in . The furan protons are expected at δ 6.3–7.4 ppm, distinct from trifluoromethyl signals in analogs .

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a pyridine moiety, and a propanamide structure, which contribute to its unique properties. Its molecular formula is CHNO, and it has a molecular weight of approximately 320.38 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

The biological activity of this compound is thought to involve:

- Non-covalent Interactions : The compound may engage in hydrogen bonding, π-stacking, and van der Waals forces with target proteins, influencing their activity.

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects against various conditions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For instance:

- Cell Line Studies : In vitro studies have shown that the compound induces apoptosis in cancer cell lines, including HeLa and MCF-7, with IC values ranging from 10 to 30 µM depending on the cell type .

| Cell Line | IC (µM) | Effect |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Growth inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates activity against various bacterial strains, indicating potential as an antibiotic agent.

Anti-inflammatory Effects

Studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and reducing inflammation in animal models .

Case Studies and Research Findings

- Anticancer Mechanisms : A study conducted by Xia et al. demonstrated that derivatives similar to this compound showed significant inhibition of tumor growth in xenograft models .

- In Vivo Studies : Animal studies have indicated that the compound can reduce tumor size significantly when administered at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.